![molecular formula C15H13N3OS2 B4713705 2-[(3-cyano-2-pyridinyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4713705.png)
2-[(3-cyano-2-pyridinyl)thio]-N-[3-(methylthio)phenyl]acetamide
Overview
Description
2-[(3-cyano-2-pyridinyl)thio]-N-[3-(methylthio)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPTH2 and is a potent inhibitor of histone acetyltransferase activity.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-2-pyridinyl)thio]-N-[3-(methylthio)phenyl]acetamide involves the inhibition of histone acetyltransferase activity. This enzyme is responsible for adding acetyl groups to histones, which play a crucial role in gene expression. By inhibiting this enzyme, CPTH2 can alter the expression of genes that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, CPTH2 has been shown to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-[(3-cyano-2-pyridinyl)thio]-N-[3-(methylthio)phenyl]acetamide in lab experiments is its potent inhibitory activity against histone acetyltransferase. This compound is also relatively easy to synthesize, making it readily available for use in various experiments. However, one of the limitations of using CPTH2 is its potential toxicity, which can affect the results of experiments.
Future Directions
There are several future directions for research on 2-[(3-cyano-2-pyridinyl)thio]-N-[3-(methylthio)phenyl]acetamide. One of the most significant directions is the development of more potent and selective inhibitors of histone acetyltransferase activity. Additionally, further studies can be conducted to determine the potential applications of CPTH2 in other fields, such as neurodegenerative diseases and inflammation. Finally, studies can be conducted to determine the potential side effects of this compound and develop strategies to mitigate its toxicity.
In conclusion, this compound is a chemical compound that has significant potential in various fields of scientific research. Its potent inhibitory activity against histone acetyltransferase activity makes it a promising compound in the field of cancer research. However, further studies are needed to determine its potential applications in other fields and develop strategies to mitigate its toxicity.
Scientific Research Applications
2-[(3-cyano-2-pyridinyl)thio]-N-[3-(methylthio)phenyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that CPTH2 inhibits the growth of cancer cells by targeting the histone acetyltransferase activity, which is essential for the growth and survival of cancer cells.
properties
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-(3-methylsulfanylphenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-20-13-6-2-5-12(8-13)18-14(19)10-21-15-11(9-16)4-3-7-17-15/h2-8H,10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVIYFIVWYIHHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=C(C=CC=N2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.